7-(3-氯苯基)-3H-[1,2,3]三唑并[4,5-d]嘧啶-3-基硫代)-N-((四氢呋喃-2-基)甲基)乙酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((3-(3-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide is a useful research compound. Its molecular formula is C17H17ClN6O2S and its molecular weight is 404.87. The purity is usually 95%.
BenchChem offers high-quality 2-((3-(3-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((3-(3-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
杂环合成
该化合物是一组通过多种合成路线获得的杂环的一部分。 构建这些杂环体系的两种典型方法是将杂环二胺与亚硝酸盐环化或使水合肼与二羰基1,2,3-三唑反应 .
药物化学
这些杂环在药物化学中得到了应用。 它们已被用于抑制c-Met和调节GABAA活性 .
荧光探针
该化合物已被用作荧光探针。 这在生物化学中特别有用,用于标记或标记分子并观察它们在显微镜下的行为 .
聚合物的结构单元
该化合物已被用作聚合物的结构单元。 这可以增强聚合物的性能,使其更适合于特定应用 .
抗胃癌作用
该化合物已被研究其抗胃癌作用。 进行定量构效关系 (QSAR) 研究以预测[1,2,3]三唑并[4,5-d]嘧啶衍生物的抗胃癌作用 .
LSD1抑制剂
该化合物已被用作设计新型LSD1抑制剂的模板。 LSD1 是一种组蛋白脱甲基酶,其抑制剂在癌症治疗中具有潜在的治疗应用 .
作用机制
Target of Action
The primary target of this compound is Lysine specific demethylase 1 (LSD1) . LSD1 plays a pivotal role in regulating lysine methylation . The aberrant overexpression of LSD1 has been reported to be involved in the progression of certain human malignant tumors .
Mode of Action
The compound interacts with LSD1 and inhibits its activity . It has been identified as a reversible LSD1 inhibitor and shows certain selectivity to LSD1 over monoamine oxidase A/B (MAO-A/B) . Docking studies indicated that the hydrogen interaction between the nitrogen atom in the pyridine ring and Met332 could be responsible for the improved activity .
Biochemical Pathways
The inhibition of LSD1 by this compound affects the lysine methylation process . This can lead to changes in gene expression and cellular functions, which may result in the inhibition of cancer proliferation and migration .
Pharmacokinetics
The compound’s potency as an lsd1 inhibitor (ic50 = 0564 μM) suggests that it may have favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties .
Result of Action
When cells (e.g., MGC-803 cells) are treated with this compound, the activity of LSD1 can be significantly inhibited, and the cell migration ability is also suppressed .
生物活性
The compound 2-((3-(3-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide is a member of the triazolopyrimidine class and has garnered attention for its potential biological activities, particularly in cancer therapy. This article explores its synthesis, biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C20H21ClN6OS, with a molecular weight of approximately 422.9 g/mol. The structure features a triazolopyrimidine core linked to a chlorophenyl group and a thioacetamide moiety. The presence of the tetrahydrofuran group enhances its solubility and bioavailability.
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of Triazolopyrimidine Core : This is achieved through cyclization reactions involving appropriate precursors under controlled conditions.
- Introduction of Chlorophenyl Group : This is accomplished via nucleophilic substitution reactions.
- Thioether Formation : The final step involves coupling the thioacetamide with the triazolopyrimidine core.
Antiproliferative Effects
Numerous studies have evaluated the antiproliferative activity of this compound against various cancer cell lines. Notably:
- In vitro Studies : The compound exhibited significant growth inhibition in lung cancer cell lines such as H1650 and A549, with IC50 values reported at 1.91 µM and 3.28 µM respectively . These values indicate potent activity compared to standard chemotherapeutics.
- Mechanistic Insights : Research indicates that the compound induces apoptosis through intrinsic pathways and arrests the cell cycle at the G2/M phase . This suggests that it may act by disrupting normal cell cycle progression.
Targeted Pathways
The compound has been shown to inhibit key signaling pathways involved in cancer progression:
- PI3K/mTOR Pathway : Inhibitory activity against phosphatidylinositol 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) has been documented, which are critical for cell survival and proliferation .
Study 1: Anticancer Activity
A recent study focused on the compound's effects on human colon cancer cells (HCT116). It demonstrated that treatment with this compound led to a reduction in cell viability and induced apoptosis at low concentrations (IC50 = 0.52 µM) . The study also highlighted its selectivity for cancer cells over normal cells.
Study 2: Broad Spectrum Activity
Another investigation assessed various derivatives of triazolopyrimidines, including this compound. It was found to exhibit not only anticancer properties but also potential antibacterial activity against pathogenic strains, suggesting a broader therapeutic application .
Data Tables
Property | Value |
---|---|
Molecular Formula | C20H21ClN6OS |
Molecular Weight | 422.9 g/mol |
IC50 (H1650) | 1.91 µM |
IC50 (A549) | 3.28 µM |
Mechanism of Action | Apoptosis induction |
Targeted Pathways | PI3K/mTOR |
属性
IUPAC Name |
2-[3-(3-chlorophenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-N-(oxolan-2-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN6O2S/c18-11-3-1-4-12(7-11)24-16-15(22-23-24)17(21-10-20-16)27-9-14(25)19-8-13-5-2-6-26-13/h1,3-4,7,10,13H,2,5-6,8-9H2,(H,19,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSWOYVPQGQRNNH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)CSC2=NC=NC3=C2N=NN3C4=CC(=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。